1,2,4-Benzothiadiazepine, 2,5-dihydro-3-isopropyl-2-methyl-, 1,1-dioxide
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Overview
Description
1,2,4-Benzothiadiazepine, 2,5-dihydro-3-isopropyl-2-methyl-, 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazepines. This compound is characterized by a seven-membered ring containing nitrogen, sulfur, and oxygen atoms. It has garnered interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Benzothiadiazepine, 2,5-dihydro-3-isopropyl-2-methyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzenesulfonamide with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiadiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and other additives may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Benzothiadiazepine, 2,5-dihydro-3-isopropyl-2-methyl-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted benzothiadiazepine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,2,4-Benzothiadiazepine, 2,5-dihydro-3-isopropyl-2-methyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar core structure but differs in the degree of saturation and functional groups.
2-Hexyl-3-isopropyl-2,5-dihydro-1,2,4-benzothiadiazepine 1,1-dioxide: Another derivative with different substituents on the benzothiadiazepine ring.
Uniqueness
1,2,4-Benzothiadiazepine, 2,5-dihydro-3-isopropyl-2-methyl-, 1,1-dioxide is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of isopropyl and methyl groups at specific positions can enhance its biological activity and selectivity compared to other similar compounds .
Properties
CAS No. |
46808-65-5 |
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Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
2-methyl-3-propan-2-yl-5H-1λ6,2,4-benzothiadiazepine 1,1-dioxide |
InChI |
InChI=1S/C12H16N2O2S/c1-9(2)12-13-8-10-6-4-5-7-11(10)17(15,16)14(12)3/h4-7,9H,8H2,1-3H3 |
InChI Key |
GYXWNPAZBXUZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NCC2=CC=CC=C2S(=O)(=O)N1C |
Origin of Product |
United States |
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